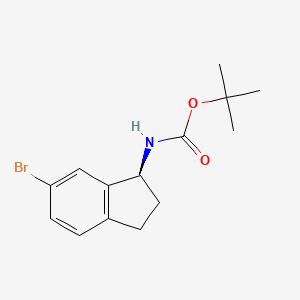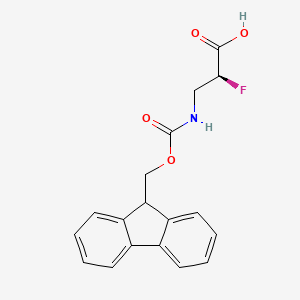
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
Vue d'ensemble
Description
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a fluorinated beta-alanine. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for selective deprotection and subsequent peptide bond formation. The presence of the fluorine atom in the beta-alanine moiety can impart unique chemical properties to the compound, making it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2-fluoro-beta-alanine is protected using the 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) reagent. This reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. Solid-phase peptide synthesis (SPPS) is a common method where the compound is synthesized on a solid support, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Deprotection: The major product is the free amino group of 2-fluoro-beta-alanine.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2-fluoro-beta-alanine can be formed.
Applications De Recherche Scientifique
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of fluorinated peptides, which can have enhanced stability and bioactivity.
Drug Development: Fluorinated compounds are often explored in drug development for their potential to improve pharmacokinetic properties.
Biological Studies: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Material Science: Fmoc-modified amino acids and peptides are investigated for their self-assembly properties, which can be useful in the development of novel materials.
Mécanisme D'action
The mechanism of action of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(9-Fluorenylmethyloxycarbonyl)-beta-alanine: Similar to the compound but lacks the fluorine atom.
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-alpha-alanine: Similar structure but with the fluorine atom on the alpha carbon instead of the beta carbon.
Uniqueness
The presence of the fluorine atom in (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine imparts unique properties such as increased stability and potential for enhanced biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUPJYSXGGJUDG-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140808 | |
| Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414874-21-7 | |
| Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414874-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


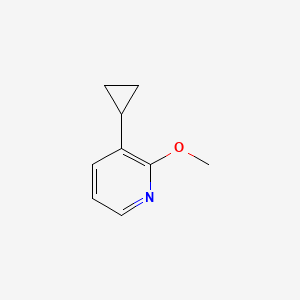
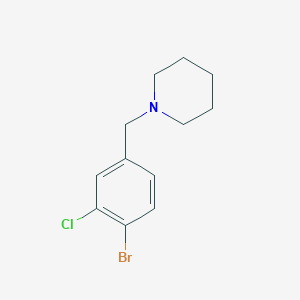
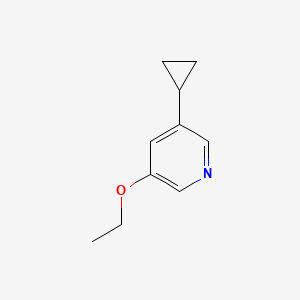
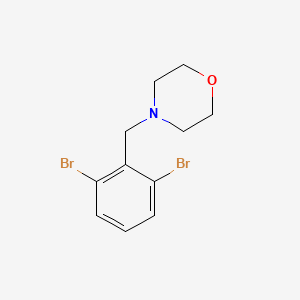
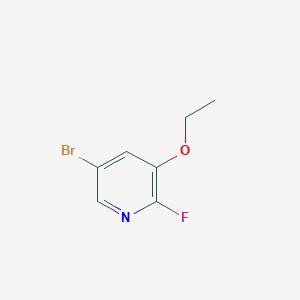

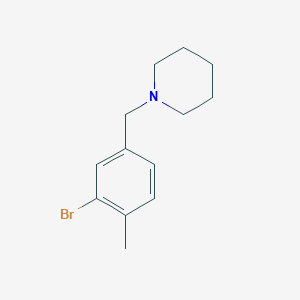
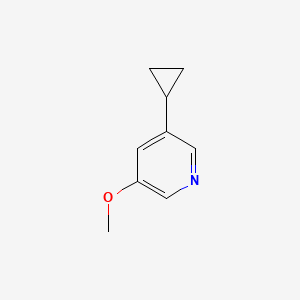


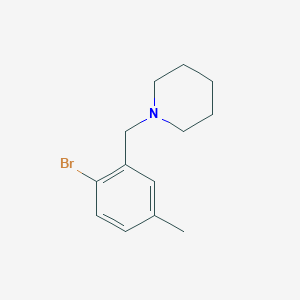
![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)

